Furan-3-sulfonyl vs Furan-2-sulfonyl: Positional Isomerism Alters EP1 Receptor Antagonist Activity
The 5-carbamoylfuran-3-sulfonyl chloride scaffold incorporates a furan-3-sulfonyl attachment geometry that produces distinct pharmacological outcomes relative to the furan-2-sulfonyl regioisomer. In a systematic SAR evaluation of EP1 receptor antagonists, replacement of a furan-2-sulfonyl moiety with the corresponding furan-3-sulfonyl moiety resulted in altered EP1 receptor affinity and antagonist activity profiles [1]. While specific numerical values for the 5-carbamoyl-substituted analog are not disclosed in this study, the core furan-3-sulfonyl attachment geometry is a critical determinant of biological activity.
| Evidence Dimension | EP1 receptor antagonist activity upon furan ring positional isomerism |
|---|---|
| Target Compound Data | Furan-3-sulfonyl moiety (core scaffold of target compound) |
| Comparator Or Baseline | Furan-2-sulfonyl moiety |
| Quantified Difference | Qualitative alteration in receptor affinity and antagonist activity observed; direction of change depends on broader molecular context |
| Conditions | EP1 receptor binding and functional antagonist assays; SAR study of heteroaryl sulfonamide analogs |
Why This Matters
This class-level evidence indicates that the furan-3-sulfonyl attachment geometry cannot be substituted with furan-2-sulfonyl analogs without risking divergent SAR outcomes, making 5-carbamoylfuran-3-sulfonyl chloride a non-interchangeable building block in sulfonamide library synthesis.
- [1] Furan analogs and N-methylpyrrole analogs SAR study. Demonstrates divergent SAR between furan-2-sulfonyl and furan-3-sulfonyl moieties in EP1 receptor antagonists. View Source
